

# "protocol for actinide partitioning with N,N-Dioctylhexanamide"

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: *N,N-Dioctylhexanamide*

CAS No.: 55334-54-8

Cat. No.: B13935190

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Application Note: Advanced Actinide Partitioning using **N,N-Dioctylhexanamide** (DOHA)

Target Audience: Radiochemists, Nuclear Scientists, and Separation Process Engineers.

## Executive Summary

The partitioning and transmutation (P&T) of spent nuclear fuel requires highly robust solvent extraction systems. While Tri-n-butyl phosphate (TBP) has been the historical workhorse of the PUREX process, its radiolytic degradation yields deleterious secondary extractants (e.g., dibutyl phosphate) that cause third-phase formation and strip-retention of plutonium.

As a Senior Application Scientist, I have structured this protocol around **N,N-Dioctylhexanamide** (DOHA), a linear monoamide that overcomes these hydrometallurgical bottlenecks. DOHA selectively extracts hexavalent uranium (U(VI)) and tetravalent plutonium (Pu(IV)) while leaving minor actinides (Am, Cm) and fission products in the aqueous raffinate. Crucially, its degradation products do not interfere with downstream stripping, making it a superior, self-validating candidate for advanced closed fuel cycles.

## Mechanistic Insights: The Case for DOHA

The experimental choices in this protocol are governed by the specific coordination chemistry and radiolytic behavior of monoamides:

- **Steric Tuning for Selectivity:** The linear alkyl chain of DOHA allows for the unhindered coordination of  $\text{UO}_2^{2+}$  and  $\text{Pu}^{4+}$  ions. While branched amides create steric hindrance that can separate An(VI) from An(IV), DOHA's linear structure provides the optimal coordination environment for the co-extraction of both U and Pu[1]. Trivalent minor actinides ( $\text{Am}^{3+}$ ,  $\text{Cm}^{3+}$ ) and lanthanides lack the charge density to overcome this hydration sphere, remaining in the aqueous phase.
- **Radiolytic Stability & Benign Degradation:** In high-radiation fields, the diluent (n-dodecane) exerts a sensitization effect on the amide via charge transfer from radical cations[2]. However, unlike TBP, the radiolytic cleavage of DOHA yields benign products—primarily hexanoic acid and dioctylamine[3]. These degradation products do not form strong, unstrippable complexes with Pu(IV), ensuring that the solvent can be continuously recycled without performance degradation[4].

## Quantitative Extraction Data

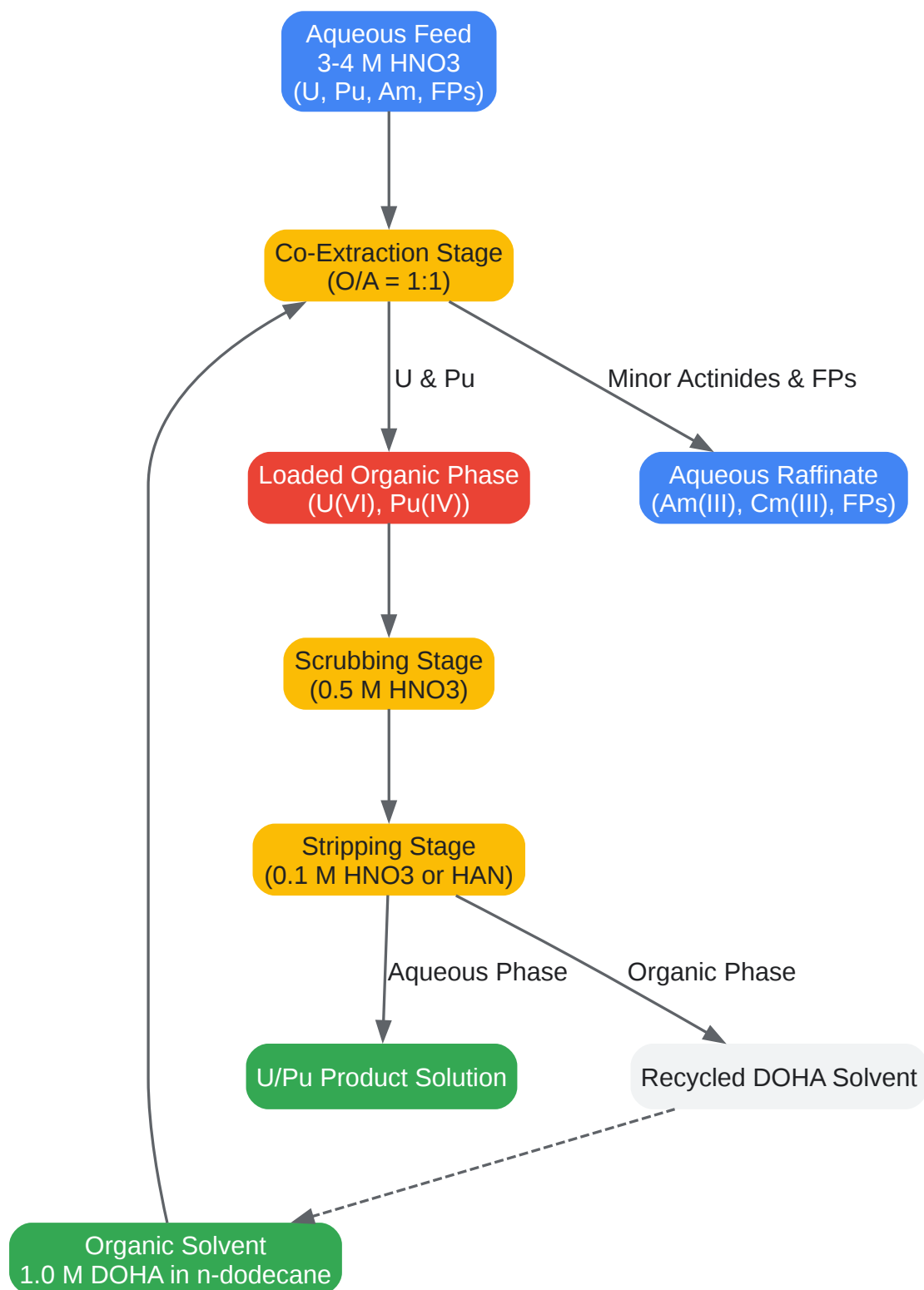
To establish a baseline for your extraction system, the following table summarizes the expected Distribution Ratios ( D ) for a standard DOHA system.

Table 1: Distribution Ratios ( D ) in 1.0 M DOHA / n-dodecane at 3.0 M  $\text{HNO}_3$

Metal Ion	Oxidation State	Distribution Ratio ( D )	Separation Factor (vs. Am)
Uranium	U(VI)	~ 15.0	$> 1.5 \times 10^3$
Plutonium	Pu(IV)	~ 45.0	$> 4.5 \times 10^3$
Americium	Am(III)	$< 0.01$	1.0 (Reference)
Zirconium	Zr(IV)	~ 0.15	15.0
Ruthenium	Ru(III)	$< 0.01$	N/A

Note: D is calculated as the concentration of the metal in the organic phase divided by its concentration in the aqueous phase at equilibrium.

## Workflow Visualization



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Figure 1: Hydrometallurgical workflow for U(VI) and Pu(IV) partitioning using DOHA.

## Standardized Protocol for DOHA-Based Extraction

This methodology is designed as a self-validating system. Mass balances must be checked at each phase to ensure no third-phase formation or anomalous precipitation has occurred.

### Phase 1: Reagent Preparation

- Organic Phase Formulation: Dissolve **N,N-Dioctylhexanamide** (DOHA, >98% purity) in high-purity n-dodecane to yield a 1.0 M solution.
  - Causality Check: Pre-equilibrate the solvent with 3.0 M HNO<sub>3</sub> (O/A = 1:1) for 15 minutes. This saturates the organic phase with nitric acid, preventing volume changes and exothermic acid-extraction spikes during the active metal extraction step.
- Aqueous Feed Adjustment: Adjust the spent fuel simulant or actinide stock solution to a final nitric acid concentration of 3.0–4.0 M.
  - Causality Check: Ensure Plutonium is stabilized in the highly extractable tetravalent state (Pu(IV)) by adding 0.05 M sodium nitrite (NaNO<sub>2</sub>) prior to extraction.

### Phase 2: Co-Extraction of U and Pu

- Contact the aqueous feed with the pre-equilibrated 1.0 M DOHA organic phase at an Organic-to-Aqueous (O/A) volume ratio of 1:1 in a sealed extraction vial or centrifugal contactor.
- Agitate vigorously (e.g., using a thermoshaker at 1500 rpm) for 10–15 minutes at 25 °C to ensure complete mass transfer equilibrium.
- Centrifuge the biphasic mixture at 3000 × g for 5 minutes to achieve sharp phase separation.
- Carefully separate the Loaded Organic Phase (containing U and Pu) from the Aqueous Raffinate (containing Am, Cm, and FPs).

### Phase 3: Scrubbing (Impurity Removal)

- Contact the Loaded Organic Phase with a fresh scrub solution of 0.5 M HNO<sub>3</sub> (O/A = 2:1).

- Agitate for 10 minutes and centrifuge.
  - Causality Check: The slightly lowered acidity selectively back-extracts co-extracted impurities (such as Zr(IV) and residual Ru) without stripping the strongly complexed U(VI) and Pu(IV). Discard the aqueous scrub wash.

## Phase 4: Selective Stripping (Actinide Recovery)

- Bulk U/Pu Stripping: Contact the scrubbed organic phase with a dilute acid stripping solution (0.1 M HNO<sub>3</sub>) at an O/A ratio of 1:1. Agitate for 15 minutes at 25 °C. The low acidity shifts the complexation equilibrium, releasing U(VI) and Pu(IV) back into the aqueous phase.
- Alternative (Selective Pu Partitioning): To separate U from Pu, use a reductive strip containing 0.05 M hydroxylamine nitrate (HAN) in 0.1 M HNO<sub>3</sub>. HAN rapidly reduces Pu(IV) to the inextractable Pu(III) state, driving it into the aqueous phase while U(VI) remains in the organic phase.

## Analytical Validation

- Quantify actinide concentrations in both the initial feed, the aqueous raffinate, and the stripped product using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Alpha Spectrometry.
- Verify the mass balance:  $[M]_{\text{initial}} = [M]_{\text{org}} + [M]_{\text{aq}}$ . A deficit indicates potential precipitation or adsorption to the vessel walls.

## References

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